2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Beschreibung
2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a triazolopyridazine derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted with ethoxy groups at positions 2 and 6, and an acetamide moiety linked via a methyl group at position 2.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-3-19-8-11(18)13-7-10-15-14-9-5-6-12(20-4-2)16-17(9)10/h5-6H,3-4,7-8H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQQUEJIWRVVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN=C2N1N=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with a similar triazole and pyridazine structure have been found to interact with a variety of enzymes and receptors.
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biologische Aktivität
2-Ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is , with a molecular weight of 279.30 g/mol. The compound features a triazolo-pyridazine moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.30 g/mol |
| CAS Number | 2034550-73-5 |
Anticancer Properties
Research indicates that compounds with similar triazole and pyridazine structures exhibit significant anticancer activity. For instance, triazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis induction .
Mechanism of Action:
The proposed mechanism of action for 2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide includes:
- Inhibition of Kinases: The compound may act as a kinase inhibitor, interfering with signaling pathways critical for cancer cell proliferation.
- Induction of Apoptosis: By modulating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Synthesis and Biological Evaluation
A study synthesized several derivatives of triazolo-pyridazine compounds and evaluated their biological activities. The findings revealed that modifications to the triazole ring significantly affected the compounds' potency against cancer cell lines and their selectivity towards specific kinases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide with structurally and functionally related triazolopyridazine derivatives. Key differences in substituents, biological activity, and synthetic routes are highlighted:
Key Observations:
Substituent Effects on Bioactivity :
- Ethoxy groups (as in the target compound) may enhance solubility compared to chloro or methyl substituents, which are more lipophilic .
- The acetamide-methyl linker (common in all analogs) is critical for binding to kinase domains or RNA-processing proteins .
Synthetic Routes :
- Triazolopyridazine cores are typically synthesized via cyclization of hydrazine derivatives with azine precursors . For example, ethyl N-benzoyl glycinate derivatives are annulated with substituted azines to form the triazole ring .
- The target compound’s ethoxy groups likely derive from alkoxylation or nucleophilic substitution reactions, as seen in similar protocols .
Cytotoxicity data for chloro-substituted analogs (e.g., IC50 ~1.2 μg/mL against Hep cells) indicate that ethoxy substituents may reduce toxicity while retaining activity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
